molecular formula C7H7N3O B15199287 2-Aminoimidazo[1,2-a]pyridin-7-ol

2-Aminoimidazo[1,2-a]pyridin-7-ol

Cat. No.: B15199287
M. Wt: 149.15 g/mol
InChI Key: VDNJKMJOLGQFKZ-UHFFFAOYSA-N
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Description

2-Aminoimidazo[1,2-a]pyridin-7-ol is a heterocyclic compound that features an imidazo[1,2-a]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminoimidazo[1,2-a]pyridin-7-ol can be achieved through various methods. One common approach involves the condensation of 2-aminopyridine with aldehydes and isocyanides in the presence of ammonium chloride as a catalyst. This one-pot, three-component reaction is typically carried out in methanol at room temperature, yielding the desired imidazo[1,2-a]pyridine derivatives .

Industrial Production Methods: Industrial production of this compound often involves scalable and eco-friendly synthetic routes. For instance, metal-free aminophosphonation of imidazo[1,2-a]pyridines in green solvents under open air conditions has been reported. This method is characterized by its mild reaction conditions, ease of operation, and excellent functional group compatibility .

Chemical Reactions Analysis

Types of Reactions: 2-Aminoimidazo[1,2-a]pyridin-7-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form nitroso derivatives.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Aminoimidazo[1,2-a]pyridin-7-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Aminoimidazo[1,2-a]pyridin-7-ol involves its interaction with molecular targets through various pathways. For instance, its fluorescent derivatives can bind to metal ions, allowing for their detection and visualization in biological tissues . The compound’s pharmacological effects are mediated by its ability to interact with specific receptors and enzymes, influencing biological processes.

Comparison with Similar Compounds

    Imidazo[1,2-a]pyridine: Shares the core structure but lacks the amino and hydroxyl groups.

    2-Aminoimidazo[1,2-a]pyridine: Similar structure but without the hydroxyl group.

Uniqueness: Its ability to form fluorescent derivatives makes it particularly valuable for imaging and detection purposes .

Properties

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

IUPAC Name

2-amino-1H-imidazo[1,2-a]pyridin-7-one

InChI

InChI=1S/C7H7N3O/c8-6-4-10-2-1-5(11)3-7(10)9-6/h1-4,9H,8H2

InChI Key

VDNJKMJOLGQFKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=C(NC2=CC1=O)N

Origin of Product

United States

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